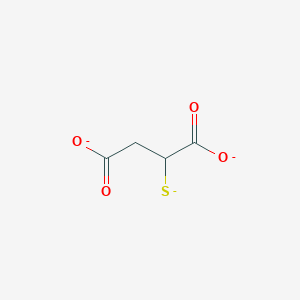![molecular formula C14H12N4O5S2 B1228751 3-nitro-N-[(3-sulfamoylanilino)-sulfanylidenemethyl]benzamide](/img/structure/B1228751.png)
3-nitro-N-[(3-sulfamoylanilino)-sulfanylidenemethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-nitro-N-[(3-sulfamoylanilino)-sulfanylidenemethyl]benzamide is a member of thioureas.
Scientific Research Applications
Inhibition of Carbonic Anhydrase Enzymes
3-Nitro-N-[(3-sulfamoylanilino)-sulfanylidenemethyl]benzamide and its derivatives have been studied for their potential as inhibitors of the carbonic anhydrase (CA) enzymes. These enzymes play a crucial role in various physiological processes, and their inhibition can have therapeutic applications. For instance, Ulus et al. (2013) synthesized novel acridine and bis acridine sulfonamides, related to the structure of 3-nitro-N-[(3-sulfamoylanilino)-sulfanylidenemethyl]benzamide, and found them to be effective inhibitors of cytosolic carbonic anhydrase isoforms II and VII, with potential implications for treating conditions like glaucoma, epilepsy, and cancer (Ulus et al., 2013).
Antidiabetic and Antimicrobial Potential
Thakal et al. (2020) explored derivatives of 3-nitro-N-[(3-sulfamoylanilino)-sulfanylidenemethyl]benzamide for their antidiabetic potential. They synthesized and evaluated a series of derivatives for their inhibitory action against α-glucosidase and α-amylase enzymes, finding significant antidiabetic potential. Additionally, some derivatives also demonstrated promising antimicrobial properties (Thakal, Singh, & Singh, 2020).
Crystal Structure Analysis
Understanding the crystal structure of chemical compounds like 3-nitro-N-[(3-sulfamoylanilino)-sulfanylidenemethyl]benzamide is crucial for their application in drug design and other scientific endeavors. Saeed, Hussain, and Flörke (2008) conducted a study on the crystal structure of a similar compound, 2-Nitro-N-(4-nitrophenyl)benzamide, which provided insights into the molecular arrangement and interactions that are valuable for developing new compounds with enhanced properties (Saeed, Hussain, & Flörke, 2008).
Anion Binding Studies
The study of how certain compounds bind to anions can reveal their potential for various applications, including sensor development and environmental remediation. Ravikumar et al. (2010) investigated amide receptors based on a structure similar to 3-nitro-N-[(3-sulfamoylanilino)-sulfanylidenemethyl]benzamide for their anion binding properties. This research provides a foundation for the development of new materials for sensing and capturing anions in various contexts (Ravikumar, Lakshminarayanan, & Ghosh, 2010).
properties
Product Name |
3-nitro-N-[(3-sulfamoylanilino)-sulfanylidenemethyl]benzamide |
|---|---|
Molecular Formula |
C14H12N4O5S2 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
3-nitro-N-[(3-sulfamoylphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C14H12N4O5S2/c15-25(22,23)12-6-2-4-10(8-12)16-14(24)17-13(19)9-3-1-5-11(7-9)18(20)21/h1-8H,(H2,15,22,23)(H2,16,17,19,24) |
InChI Key |
IULSTWYXVCZOLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC(=S)NC2=CC(=CC=C2)S(=O)(=O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(1H-indol-3-yl)-2-[(6-methyl-2-nitro-3-pyridinyl)oxy]ethanone](/img/structure/B1228672.png)
![3-(4-methylphenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]-1-phenyl-4-pyrazolecarboxamide](/img/structure/B1228673.png)

![2-(Hexylamino)-1-[4-(phenylmethyl)-1-piperidinyl]ethanone](/img/structure/B1228676.png)
![N-(7-methyl-2,5-dioxo-4,4a,6,10b-tetrahydro-3H-pyrano[3,2-c]quinolin-3-yl)propanamide](/img/structure/B1228678.png)
![2-[[[5-(2-Fluoroanilino)-1,3,4-thiadiazol-2-yl]thio]methyl]isoindole-1,3-dione](/img/structure/B1228679.png)
![N-[5-(phenylmethyl)-2-thiazolyl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B1228680.png)



![5,7-diethyl-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-3,4-dihydro-1,6-naphthyridin-2-one](/img/structure/B1228687.png)

